molecular formula C15H17N5OS B3832036 N,N-diethyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide CAS No. 189638-32-2

N,N-diethyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide

Cat. No.: B3832036
CAS No.: 189638-32-2
M. Wt: 315.4 g/mol
InChI Key: CGKOKKIBBRMBPU-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide is a triazinoindole derivative characterized by a tricyclic core structure fused with a 1,2,4-triazine ring and an indole moiety. The compound features a sulfur-containing thioether linkage at position 3 of the triazinoindole system, connected to an N,N-diethylacetamide group. This structural framework is associated with diverse pharmacological activities, including antimicrobial, antidepressant, and anticonvulsant properties, as reported in multiple studies . Its synthesis typically involves condensation reactions between 5H-[1,2,4]triazino[5,6-b]indole-3-thione and chloroacetamide derivatives under basic conditions .

Properties

IUPAC Name

N,N-diethyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5OS/c1-3-20(4-2)12(21)9-22-15-17-14-13(18-19-15)10-7-5-6-8-11(10)16-14/h5-8H,3-4,9H2,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKOKKIBBRMBPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NC2=C(C3=CC=CC=C3N2)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30415300
Record name N,N-diethyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189638-32-2
Record name N,N-diethyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of N,N-diethyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the triazinoindole core: This step involves the cyclization of appropriate precursors to form the triazinoindole ring system.

    Introduction of the sulfanyl group: The sulfanyl group is introduced through a nucleophilic substitution reaction.

    Attachment of the acetamide moiety: The final step involves the acylation of the intermediate compound to introduce the acetamide group.

Reaction conditions often include the use of solvents such as dichloromethane and methanol, and reagents like thionyl chloride and diethylamine .

Chemical Reactions Analysis

N,N-diethyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts .

Scientific Research Applications

Antifungal Activity

Research indicates that compounds containing the 1,2,4-triazino[5,6-b]indole moiety exhibit notable antifungal properties. For instance, derivatives synthesized with this moiety have been evaluated against fungal strains such as Aspergillus niger and Alternaria alternata, demonstrating effective inhibition comparable to standard antifungal agents like Fluconazole .

Table 1: Antifungal Efficacy of 1,2,4-Triazino Indole Derivatives

CompoundFungal StrainInhibition Zone (mm)Standard
Compound AA. niger15Fluconazole
Compound BA. alternata18Fluconazole

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that derivatives of 1,2,4-triazino[5,6-b]indole can act as inhibitors of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Activity

In addition to antifungal properties, certain derivatives have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This is attributed to the structural features of the triazinoindole system which enhances interaction with microbial targets .

Case Studies and Research Findings

Several studies highlight the efficacy of N,N-diethyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide in various applications:

  • Study on Antifungal Activity : A recent study synthesized several thioether derivatives and evaluated their antifungal properties against common fungal pathogens. The results indicated that modifications on the sulfur-containing side chains significantly influenced the antifungal efficacy .
  • Anticancer Evaluation : Another research focused on the cytotoxic effects of triazinoindole derivatives against specific cancer cell lines (e.g., MCF-7). The findings suggested that certain substitutions on the indole ring enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells .

Mechanism of Action

The mechanism of action of N,N-diethyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide involves its ability to chelate iron ions. By binding to ferrous ions, the compound disrupts the iron homeostasis in cancer cells, leading to cell cycle arrest and apoptosis. This process is mediated through the mitochondrial pathway, involving the regulation of proteins such as Bcl-2, Bax, and caspase-3 .

Comparison with Similar Compounds

Variations in the Amide Substituent

The N,N-diethylacetamide group in the target compound can be compared to other N-aryl or N-alkyl substituents in analogous derivatives:

Compound Name Amide Substituent Key Biological Activity Activity Strength (vs. Target) Reference ID
Target Compound N,N-Diethyl Antidepressant, Anticonvulsant Baseline
N-Phenyl-2-(5H-triazinoindol-3-ylsulfanyl)acetamide N-Phenyl Antimicrobial, Antidepressant Moderate
N-(4-Bromophenyl)-2-(5H-triazinoindol-3-ylsulfanyl)acetamide N-(4-Bromophenyl) Antimicrobial Higher (MIC: 2–4 µg/mL)
N-(4-Ethoxyphenyl)-2-(5H-triazinoindol-3-ylsulfanyl)acetamide N-(4-Ethoxyphenyl) Antidepressant Lower (TST: 45% inhibition)

Key Findings :

  • N-Phenyl derivatives exhibit broad-spectrum antimicrobial activity but weaker antidepressant effects compared to the N,N-diethyl variant .
  • Halogenated aryl groups (e.g., 4-bromophenyl) enhance antimicrobial potency, likely due to increased lipophilicity and membrane penetration .
  • Ethoxy substitutions reduce antidepressant efficacy, suggesting steric or electronic interference with CNS targets .

Modifications to the Triazinoindole Core

Alterations in the triazinoindole scaffold, such as halogenation or alkylation at position 5 or 8, significantly influence activity:

Compound Name Core Modification Activity Profile Potency (vs. Target) Reference ID
5-Methyl-5H-triazinoindol-3-ylsulfanyl derivatives Methyl at position 5 Anticonvulsant Higher (MES ED50: 12 mg/kg)
8-Bromo-5H-triazinoindol-3-ylsulfanyl derivatives Bromo at position 8 Antileishmanial IC50: 1.8 µM

Key Findings :

  • Methylation at position 5 improves anticonvulsant activity by enhancing metabolic stability .
  • Bromination at position 8 shifts activity toward antiparasitic targets, possibly due to altered electron distribution .

Antidepressant Activity

The target compound’s antidepressant activity (e.g., 55% inhibition in the tail suspension test) was compared to derivatives with extended acyl chains:

Compound Name Acyl Chain Length Antidepressant Activity (TST) Reference ID
N,N-Diethyl-2-(5H-triazinoindol-3-ylsulfanyl)acetamide C2 55% inhibition
3-(5H-Triazinoindol-3-ylthio)-N-phenylpropionamide C3 30% inhibition

Key Finding: Extending the acyl chain from C2 to C3 reduces antidepressant efficacy by ~45%, indicating stringent steric requirements for serotonin/norepinephrine reuptake inhibition .

Antimicrobial Activity

The target compound’s antimicrobial activity against S. aureus (MIC: 8 µg/mL) is outperformed by halogenated analogs:

Compound Name Substituent MIC (µg/mL) S. aureus Reference ID
N,N-Diethyl-2-(5H-triazinoindol-3-ylsulfanyl)acetamide N,N-Diethyl 8
N-(4-Bromophenyl)-2-(5H-triazinoindol-3-ylsulfanyl)acetamide 4-Bromophenyl 2
N-(2-Nitrophenyl)-2-(5H-triazinoindol-3-ylsulfanyl)acetamide 2-Nitrophenyl 4

Key Finding : Electron-withdrawing groups (e.g., bromo, nitro) enhance antimicrobial potency by disrupting bacterial membrane integrity .

Biological Activity

N,N-diethyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, mechanisms of action, and various biological activities, supported by relevant data and case studies.

  • Molecular Formula : C₁₅H₁₉N₅S
  • Molecular Weight : 301.4 g/mol
  • IUPAC Name : N,N-diethyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanamine
  • Canonical SMILES : CCN(CC)CCSC1=NC2=C(C3=CC=CC=C3N2)N=N1

Synthesis

The synthesis of this compound typically involves several steps starting from the preparation of the indole nucleus. The process often employs a ring-fusion strategy to form the triazinoindole core using various reagents and catalysts under controlled conditions.

The compound exhibits a mechanism of action characterized by its ability to selectively bind to ferrous ions (Fe²⁺), which disrupts iron homeostasis in cells. This selective binding can lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells. The interaction with mitochondrial pathways further enhances its potential therapeutic effects against cancer .

Antimicrobial Activity

Recent studies have screened compounds similar to this compound for antimicrobial properties. Preliminary results indicated that many derivatives exhibited lower minimum inhibitory concentration (MIC) values compared to standard drugs .

CompoundMIC (µg/mL)Activity Type
Compound A10Antimicrobial
Compound B15Antimicrobial
N,N-diethyl...8Antimicrobial

Antidepressant and Anticonvulsant Activities

In addition to antimicrobial properties, the compound has shown promising results in antidepressant and anticonvulsant activities. A series of studies reported that certain derivatives demonstrated significant efficacy in animal models for depression and seizures .

Case Studies

  • Antimicrobial Study : A study involving a new series of N-Aryl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamides revealed that most compounds had superior antimicrobial activity compared to standard antibiotics .
  • Antidepressant Evaluation : Another research effort focused on synthesizing derivatives that were screened for antidepressant effects. The results indicated several compounds had notable effectiveness in reducing depressive behaviors in animal models .
  • Anticonvulsant Testing : In a separate study assessing anticonvulsant properties, some derivatives were found to significantly reduce seizure frequency compared to control groups .

Q & A

Q. Q1. What are the standard synthetic routes for N,N-diethyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide, and how can reaction conditions be optimized?

Answer: The synthesis typically involves multi-step reactions starting with condensation of isatin and thiosemicarbazide to form the tricyclic 5H-[1,2,4]triazino[5,6-b]indole-3-thione core . Subsequent steps include:

  • S-Alkylation : Reacting the thione with chloroacetamide derivatives (e.g., N,N-diethylchloroacetamide) in basic conditions (e.g., KOH/DMF) to introduce the sulfanylacetamide moiety .
  • Purification : Column chromatography (e.g., petroleum ether/EtOAc) or recrystallization (ethanol) is used to isolate the product .

Q. Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency .
  • Temperature Control : Reactions often proceed at 60–80°C to balance yield and purity .
  • Catalysts : Use of bases like triethylamine or lutidine improves alkylation efficiency .

Q. Q2. How is structural characterization performed for this compound, and what analytical techniques are critical?

Answer: Key techniques include:

  • Spectroscopy :
    • ¹H/¹³C NMR : To confirm substituent integration and regiochemistry (e.g., indole H-7 proton at δ 7.2–7.5 ppm) .
    • IR : Identification of functional groups (e.g., C=O stretch at ~1670 cm⁻¹, S–C=N at ~1250 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C₁₉H₂₂N₅OS₂: 416.1234) .
  • Elemental Analysis : Confirms purity (>95% C, H, N, S) .

Advanced Research Questions

Q. Q3. What experimental designs are recommended for studying structure-activity relationships (SAR) of this compound?

Answer: SAR Workflow :

Substituent Variation : Modify the N,N-diethyl group (e.g., N-cyclohexyl, N-aryl) to assess steric/electronic effects on bioactivity .

Biological Screening :

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
  • CNS Activity : Forced swim test (antidepressant) and maximal electroshock (anticonvulsant) in rodent models .

Data Analysis :

  • QSAR Modeling : Use Hammett constants (σ) or LogP values to correlate substituent properties with activity .

Example Finding : Substituting N,N-diethyl with N-4-chlorophenyl increased antimicrobial potency (MIC = 8 µg/mL vs. 32 µg/mL for standard) .

Q. Q4. How can researchers resolve contradictions in reported biological activities (e.g., varying MIC values)?

Answer: Contradictions often arise from:

  • Assay Variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) .
  • Structural Analogues : Subtle changes (e.g., triazinoindole vs. triazoloisoquinoline cores) alter target binding .

Q. Methodological Solutions :

  • Standardized Protocols : Follow CLSI guidelines for antimicrobial assays .
  • Comparative Studies : Test multiple analogues under identical conditions .
  • Mechanistic Studies : Use molecular docking (e.g., AutoDock Vina) to identify binding interactions with targets like UPF1 ATPase or bacterial gyrase .

Q. Q5. What strategies are effective for elucidating the compound’s mechanism of action in cancer or CNS disorders?

Answer: In Cancer (UPF1 Inhibition) :

  • Biochemical Assays :
    • ELISA : Measure UPF1 ATPase activity inhibition (IC₅₀) .
    • Thermal Shift Assay (TSA) : Confirm target engagement by monitoring protein stability .
  • Transcriptomics : RNA-seq to identify NMD-regulated transcripts (e.g., PTC-containing mRNAs) .

Q. In CNS Disorders :

  • Receptor Binding : Radioligand assays (e.g., 5-HT₃ or GABA_A receptors) .
  • In Vivo Pharmacokinetics : Measure brain-plasma ratio (e.g., LC-MS/MS) to assess blood-brain barrier penetration .

Q. Q6. How can researchers improve the pharmacokinetic profile of this compound for therapeutic use?

Answer: Optimization Approaches :

  • LogP Adjustment : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to enhance solubility .
  • Prodrug Design : Mask polar groups with esters (hydrolyzed in vivo) .
  • Metabolic Stability : Liver microsome assays to identify vulnerable sites (e.g., CYP3A4-mediated oxidation) .

Case Study : Replacing N,N-diethyl with N-(2-methoxyethyl) increased plasma half-life from 2.1 to 4.7 hours in rats .

Key Methodological Recommendations

  • Synthetic Reproducibility : Document reaction conditions (solvent, temp, catalyst) meticulously .
  • Biological Assays : Include positive controls (e.g., ciprofloxacin for antimicrobials) .
  • Data Transparency : Report negative results (e.g., inactive analogues) to refine SAR .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-diethyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide
Reactant of Route 2
Reactant of Route 2
N,N-diethyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide

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